7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Description
7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a bifunctional coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl groups at positions 7 and 8 and a 2-oxochromen-3-yl moiety at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications, including enzyme inhibition and metal chelation.
Properties
Molecular Formula |
C18H10O6 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O6/c19-13-6-5-10-11(8-15(20)24-17(10)16(13)21)12-7-9-3-1-2-4-14(9)23-18(12)22/h1-8,19,21H |
InChI Key |
JJONDMMLECJXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Resorcinol derivatives : 7,8-Dihydroxy substitution is achieved using 2,3-dihydroxyacetophenone or protected dihydroxy precursors.
-
β-Keto esters : Ethyl acetoacetate or its substituted analogs are employed to introduce the 4-(2-oxochromen-3-yl) moiety.
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Acid catalysts : Concentrated sulfuric acid (75–98%) is typically used at 35–50°C for 5–8 hours, yielding the coumarin skeleton in >90% purity.
Key mechanistic steps :
Optimization and Challenges
-
Temperature control : Excessive heat (>60°C) leads to sulfonation side reactions, reducing yield to <50%.
-
Substituent compatibility : The 2-oxochromen-3-yl group requires steric protection during condensation to prevent regioisomer formation.
-
Workup procedures : Neutralization with NaOH followed by silica gel chromatography (70% ethyl acetate/hexane) achieves >95% recovery.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior alternative to classical heating, significantly reducing reaction times and improving yields for heat-sensitive intermediates.
Protocol Development
-
Equipment : Multimode microwave reactor with temperature and pressure monitoring.
-
Conditions :
-
Power: 300–500 W
-
Temperature: 80–100°C
-
Time: 10–15 minutes
-
Solvent: Ethanol/water (3:1 v/v)
-
-
Yield enhancement : 92–95% vs. 75–80% via classical methods.
Advantages :
-
Rapid dielectric heating prevents thermal decomposition of dihydroxy groups.
-
Uniform temperature distribution minimizes byproducts from incomplete cyclization.
Protective Group Strategies
Given the reactivity of vicinal dihydroxy groups, protective group chemistry is critical for achieving regioselective functionalization.
Benzyl Protection
-
Step 1 : Treat 7,8-dihydroxy precursor with benzyl chloride (2.2 eq) in DMF/K₂CO₃ at 60°C for 4 hours.
-
Step 2 : Perform Pechmann condensation with protected intermediate.
-
Deprotection : Hydrogenolysis using Pd/C (10%) in ethanol at 40°C for 2 hours restores hydroxyl groups.
Efficiency metrics :
| Parameter | Value |
|---|---|
| Protection yield | 88–92% |
| Deprotection yield | 94–96% |
| Overall efficiency | 83–88% |
Spectroscopic Characterization
Critical analytical data for verifying synthetic success:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.32 (s, 2H, 7,8-OH)
-
δ 8.21 (d, J = 8.4 Hz, 1H, H-5)
-
δ 7.89 (s, 1H, H-3 chromenone)
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Pechmann | 75–80 | 5–8 hrs | 90–92 | Industrial |
| Microwave-assisted | 92–95 | 10–15 min | 98–99 | Lab-scale |
| Protected route | 83–88 | 6–8 hrs | 95–97 | Pilot-scale |
Industrial Production Considerations
For large-scale synthesis (>100 kg batches):
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, thus reducing oxidative stress in biological systems.
Case Study: Antioxidant Capacity Evaluation
- Objective : To assess the antioxidant capacity using the DPPH radical scavenging assay.
- Methodology : The assay measures the reduction in DPPH radical concentration in the presence of the compound.
- Results : The compound demonstrated a notable reduction in DPPH radicals, indicating strong antioxidant activity.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Study
- Objective : To evaluate anti-inflammatory effects in LPS-stimulated macrophages.
- Methodology : ELISA assays were employed to measure levels of TNF-alpha and IL-6.
- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, supporting its potential therapeutic application in inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
- Objective : To investigate cytotoxic effects on breast cancer cells (MCF-7).
- Methodology : MTT assay was performed to assess cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
| Biological Activity | Method Used | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | ELISA | Decreased TNF-alpha and IL-6 levels |
| Anticancer | MTT Assay | Dose-dependent cytotoxicity in MCF-7 cells |
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and physicochemical properties are influenced by substituent variations at positions 4, 7, and 6. Below is a comparative analysis with structurally related coumarins:
Key Findings
Substituent Effects on Bioactivity: Position 4: The 2-oxochromen-3-yl group in the target compound enables π-π stacking, critical for binding to enzymes like TAO and PSF . In contrast, bulkier groups (e.g., piperazinyl-methyl in ) enhance trypanocidal potency but may reduce blood-brain barrier permeability . Position 7/8: Dihydroxy groups enhance redox activity and metal chelation (e.g., iron in SH-SY5Y neuroblastoma cells ). Methoxy or methyl substitutions (e.g., scopoletin) reduce polarity and inhibitory efficacy against neoplasia .
Enzyme Binding Specificity: The target compound’s 2-oxochromen moiety mimics colchicine in TAO binding, as shown in docking studies (RMSD < 2 Å) . However, the piperazine-substituted analog in achieves higher trypanocidal activity due to stronger hydrogen bonding with TAO’s active site .
Solubility and Pharmacokinetics :
- Polar substituents (e.g., hydroxyl groups) improve water solubility but may limit membrane permeability. Lipophilic groups (e.g., dichlorophenylmethoxy in ) enhance bioavailability but risk off-target interactions .
Biological Activity
7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a member of the coumarin family, exhibits a range of biological activities due to its unique chemical structure characterized by hydroxyl and carbonyl functional groups. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and antioxidant research.
Chemical Structure and Properties
The molecular formula of 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is . Its structure includes a chromone backbone with hydroxyl groups at positions 7 and 8, enhancing its reactivity and biological interactions.
Antitumor Activity
Research has demonstrated that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antitumor activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 12.5 | Hepatocellular carcinoma |
| HCT116 | 15.0 | Colon cancer |
| MCF7 | 10.0 | Breast cancer |
| PC3 | 14.0 | Prostate cancer |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.0 |
These antioxidant properties contribute to its potential use in preventing diseases associated with oxidative stress, such as cancer and cardiovascular disorders .
Antimicrobial Activity
The antimicrobial efficacy of 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one has also been investigated. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 12.5 |
| Aspergillus niger | 18.0 |
These results indicate its potential as a natural antimicrobial agent .
Case Studies
Several studies have focused on the therapeutic potential of coumarin derivatives, including 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one:
- Study on Cancer Cell Lines : A study published in the African Journal of Biomedical Research reported that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, demonstrating its potential as an antitumor agent .
- Antioxidant Efficacy : Research highlighted in Phytochemistry Reviews discussed the antioxidant properties of coumarins and their derivatives, emphasizing their role in reducing oxidative stress markers in vitro.
- Antimicrobial Studies : A comprehensive investigation published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various coumarin derivatives, including this compound, confirming their efficacy against resistant strains of bacteria .
Q & A
Q. What are the common synthetic routes for 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one and its analogs?
Methodological Answer: The synthesis of chromen-2-one derivatives typically involves cyclization reactions using phenolic precursors and β-keto esters or malonic acid. For example:
- Stepwise condensation : Reacting substituted phenols with malonic acid in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂ as catalysts under reflux conditions .
- Propargylation : Introducing propargyl groups via reaction with propargyl bromide in DMF using K₂CO₃ as a base, followed by cyclization to form the chromen-2-one core .
- Hydrogen peroxide-mediated oxidation : Sodium hydroxide and hydrogen peroxide (30%) in ethanol can facilitate the formation of hydroxylated chromen-2-one scaffolds .
Key Considerations : Monitor reaction temperature and stoichiometry to avoid byproducts like over-oxidized derivatives. Purification via recrystallization (e.g., ethanol) is critical for isolating high-purity compounds .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- UV-Vis : Confirm π→π* transitions in the chromen-2-one core (λmax ~ 270–320 nm).
- NMR : Use ¹H/¹³C NMR to identify substituent patterns (e.g., hydroxyl protons at δ 9–12 ppm, carbonyl carbons at δ 160–180 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation pathways .
- Crystallography :
Data Contradiction Resolution : Cross-validate NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to resolve ambiguities in hydroxyl group assignments .
Advanced Research Questions
Q. How can QSAR models guide the design of chromen-2-one derivatives with enhanced bioactivity?
Methodological Answer:
- Model Development :
- Design Optimization :
Case Study : A QSAR model with R² = 0.950 predicted 12 novel analogs, of which compound 10 showed the highest pIC50 (5.344) due to optimized hydrogen bonding and hydrophobic interactions .
Q. What strategies resolve discrepancies in crystallographic data of chromen-2-one derivatives?
Methodological Answer:
- Refinement Protocols :
- Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address disorder by splitting occupancy ratios (e.g., 70:30) .
- Validate hydrogen atom positions using DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve mismatches between experimental and theoretical bond lengths .
- Twinned Data : Apply SHELXD for twin-law identification (e.g., two-fold rotation) and SHELXE for density modification in high-throughput phasing .
Example : Discrepancies in O–H···O bond distances (2.26–2.67 Å) were resolved by comparing ORTEP-generated ellipsoids with DFT-calculated hydrogen bond strengths .
Q. How to optimize multitarget-directed chromen-2-one derivatives using computational methods?
Methodological Answer:
- Structure-Based Design :
- Ligand Efficiency Metrics :
Case Study : A multitarget derivative with a thiazole substituent showed IC50 = 0.12 µM for MAO-B inhibition and 0.45 µM for AChE, validated via in vitro enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
